molecular formula C21H22N4O5S B4265931 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide

Cat. No.: B4265931
M. Wt: 442.5 g/mol
InChI Key: XXQHSMBQFLQODW-UHFFFAOYSA-N
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Description

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfonyl group, and a propoxybenzamide moiety. Its molecular formula is C20H20N4O5S, and it has a molecular weight of 428.46 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the pyrimidinyl and sulfonyl intermediates. One common approach is to react 6-methoxy-4-pyrimidinamine with a sulfonyl chloride derivative under basic conditions to form the sulfonyl-pyrimidinyl intermediate. This intermediate is then coupled with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl and pyrimidinyl groups play a crucial role in this interaction, as they can form hydrogen bonds and other interactions with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c1-3-12-30-17-8-4-15(5-9-17)21(26)24-16-6-10-18(11-7-16)31(27,28)25-19-13-20(29-2)23-14-22-19/h4-11,13-14H,3,12H2,1-2H3,(H,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQHSMBQFLQODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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